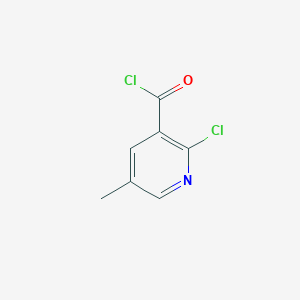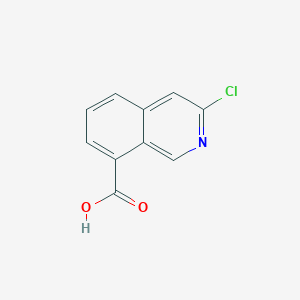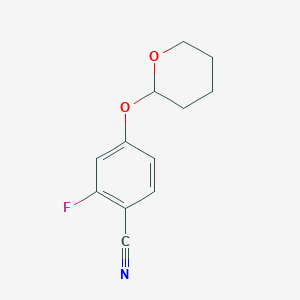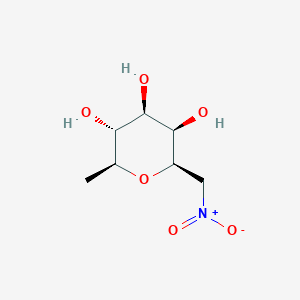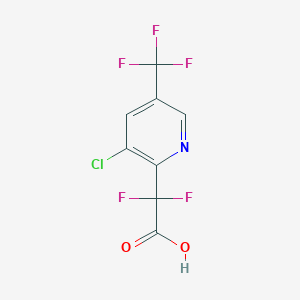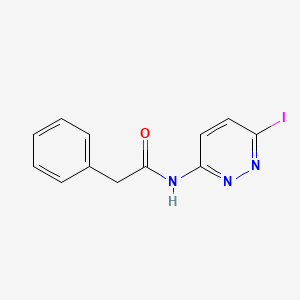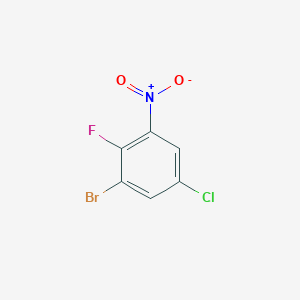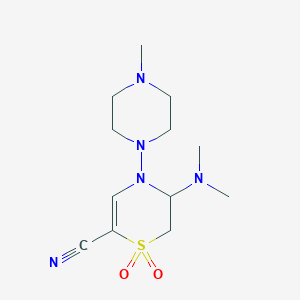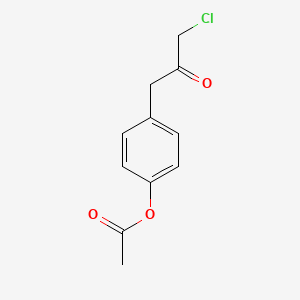
4-(3-Chloro-2-oxopropyl)phenyl acetate
Overview
Description
4-(3-Chloro-2-oxopropyl)phenyl acetate, also known as 4-chloro-2-oxopropyl phenyl acetate, is an organic compound of the ester family. It is a colorless, liquid compound with a molecular weight of 222.59 g/mol. It has a melting point of -56 °C and a boiling point of 209 °C. It is insoluble in water and soluble in ethanol, acetone, and benzene. 4-chloro-2-oxopropyl phenyl acetate has a variety of applications in the pharmaceutical, chemical, and agricultural industries.
Scientific Research Applications
Synthesis and Characterization
In the realm of organic synthesis, compounds structurally similar to 4-(3-Chloro-2-oxopropyl)phenyl acetate have been synthesized and characterized, providing insights into their potential applications. For instance, the unexpected synthesis of 4-Chloro-6-phenyl-2-(2-oxopropyl)tetrahydropyran through the Prins reaction offers a window into the reactivity and possible applications of related compounds in synthesizing novel organic structures (L. Jing, 2009).
Spectroscopic Analysis
The detailed spectroscopic analysis, including FT-IR and FT-Raman, of compounds like 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl acetate, provides essential data for understanding the molecular vibrations and electronic structures of similar compounds. This information is crucial for the development of new materials and the study of their properties (V. Madhavan et al., 2009).
Medicinal Chemistry
In medicinal chemistry, the study of related compounds, such as 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione, as oxidizing agents for specific organic transformations, suggests potential applications in drug synthesis and pharmaceutical research. The ability of these compounds to act under mild conditions is of particular interest for developing new therapeutic agents (M. Zolfigol et al., 2006).
Photo-degradation Studies
The structural analysis of photo-degradation in compounds containing thiazole units provides insight into the stability and degradation pathways of similar chemicals under light exposure. This research is relevant for understanding the stability of materials and chemicals in environmental and industrial settings (Lianming Wu et al., 2007).
Optical and Material Science
Research into conjugated polyelectrolytes with pH-dependent conformations and optical properties highlights the potential of similar compounds in developing smart materials. These materials could find applications in sensors, displays, and other technologies requiring materials with adjustable optical properties (Yuan Gao et al., 2007).
properties
IUPAC Name |
[4-(3-chloro-2-oxopropyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-8(13)15-11-4-2-9(3-5-11)6-10(14)7-12/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQXKKRFTXRZSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401249689 | |
| Record name | 2-Propanone, 1-[4-(acetyloxy)phenyl]-3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401249689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-2-oxopropyl)phenyl acetate | |
CAS RN |
1803594-65-1 | |
| Record name | 2-Propanone, 1-[4-(acetyloxy)phenyl]-3-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803594-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanone, 1-[4-(acetyloxy)phenyl]-3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401249689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



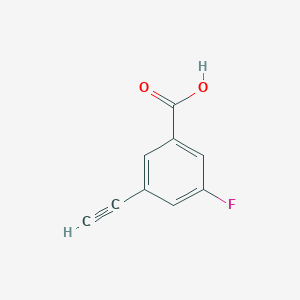

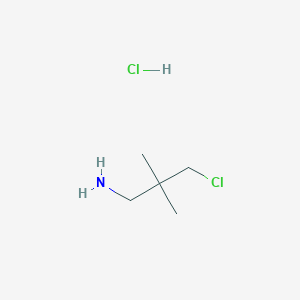
![6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1458362.png)
